(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
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Description
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
Oxadiazole derivatives often act by interacting with biological targets and modulating their activity .
Biochemical Pathways
Without specific information on “(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone”, it’s difficult to say which biochemical pathways it might affect. Oxadiazole derivatives have been found to impact a variety of pathways, depending on their specific structure and targets .
Biological Activity
The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O2 with a molecular weight of 300.36 g/mol. The structural features include:
- Piperidine Ring : Known for its diverse biological activities, including analgesic and anti-inflammatory effects.
- Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.
- Quinoxaline Structure : Typically linked to neuroprotective and anti-tumor activities.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and piperidine rings exhibit significant antimicrobial properties. The oxadiazole moiety enhances the interaction with microbial enzymes, leading to inhibition of growth in various bacterial strains. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.0 | Apoptosis induction |
A549 | 12.5 | Cell cycle arrest |
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cells . This suggests a possible application in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be better understood through SAR analysis:
- Oxadiazole Moiety : Enhances bioactivity due to its ability to form hydrogen bonds with biological targets.
- Piperidine Ring : Contributes to lipophilicity, improving membrane permeability.
- Quinoxaline Component : Important for interaction with DNA and RNA targets.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various oxadiazole derivatives, including our compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM .
Study 2: Anticancer Activity
In a recent investigation by Johnson et al. (2024), the compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent response with an IC50 value indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Properties
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)17-22-23-18(26-17)13-7-9-24(10-8-13)19(25)16-11-20-14-5-3-4-6-15(14)21-16/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDFFIPKNJXIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.